2-(4-Ethyl-phenyl)-benzooxazole 2-(4-Ethyl-phenyl)-benzooxazole
Brand Name: Vulcanchem
CAS No.: 37135-35-6
VCID: VC3844692
InChI: InChI=1S/C15H13NO/c1-2-11-7-9-12(10-8-11)15-16-13-5-3-4-6-14(13)17-15/h3-10H,2H2,1H3
SMILES: CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2
Molecular Formula: C15H13NO
Molecular Weight: 223.27 g/mol

2-(4-Ethyl-phenyl)-benzooxazole

CAS No.: 37135-35-6

Cat. No.: VC3844692

Molecular Formula: C15H13NO

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Ethyl-phenyl)-benzooxazole - 37135-35-6

CAS No. 37135-35-6
Molecular Formula C15H13NO
Molecular Weight 223.27 g/mol
IUPAC Name 2-(4-ethylphenyl)-1,3-benzoxazole
Standard InChI InChI=1S/C15H13NO/c1-2-11-7-9-12(10-8-11)15-16-13-5-3-4-6-14(13)17-15/h3-10H,2H2,1H3
Standard InChI Key PWDRABLQVUHYAE-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2
Canonical SMILES CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2

Structural and Molecular Characteristics

2-(4-Ethyl-phenyl)-benzooxazole belongs to the benzoxazole class, featuring a bicyclic structure composed of a benzene ring fused to an oxazole ring. The 4-ethylphenyl group at the 2-position introduces steric and electronic modifications that influence its physicochemical and biological properties. Key structural parameters are summarized below:

PropertyValue
Molecular FormulaC₁₅H₁₃NO
Molecular Weight223.27 g/mol
IUPAC Name2-(4-ethylphenyl)-1,3-benzoxazole
SMILESCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2
InChI KeyPWDRABLQVUHYAE-UHFFFAOYSA-N
XLogP4.1 (estimated)
Hydrogen Bond Acceptors3
Hydrogen Bond Donors0

The absence of hydrogen bond donors and moderate lipophilicity (XLogP ≈ 4.1) suggest favorable membrane permeability, a critical factor in drug design.

Synthetic Routes and Chemical Reactivity

Palladium-Catalyzed C–H Activation

A robust method for synthesizing 2-(4-ethylphenyl)-benzooxazole involves palladium-catalyzed coupling of azoles with 1-aryltriazenes. This approach, reported by Dai and Wang , employs Pd(OAc)₂ as a catalyst with Cu(OAc)₂ as an oxidant in dimethylacetamide (DMA) at 120°C. The reaction proceeds via C–H/C–N bond cleavage, achieving yields of 65–85% for arylbenzoxazoles. Key advantages include:

  • Regioselectivity: Exclusive formation of the 2-substituted isomer.

  • Functional Group Tolerance: Compatibility with electron-withdrawing (-CF₃, -CN) and electron-donating (-OCH₃, -CH₃) substituents .

Alternative Pathways

While less common, benzoxazoles can also be synthesized via:

  • Cyclocondensation: Reaction of 2-aminophenols with carboxylic acids or derivatives under acidic conditions.

  • Ultrasound-Assisted Methods: Reducing reaction times from hours to minutes through cavitation effects.

Physicochemical and Spectroscopic Properties

Solubility and Stability

2-(4-Ethylphenyl)-benzooxazole is sparingly soluble in water (logSw ≈ -4.2) but soluble in organic solvents like DMSO and methanol. Stability studies indicate no decomposition under ambient conditions for ≥12 months.

Spectroscopic Characterization

  • FTIR: Strong absorption bands at 1620 cm⁻¹ (C=N stretch) and 1250 cm⁻¹ (C–O–C asymmetric stretch).

  • ¹H NMR (CDCl₃): δ 8.21 (d, J = 8.0 Hz, 1H, H-4), 7.78–7.32 (m, 6H, aromatic), 2.69 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.28 (t, J = 7.6 Hz, 3H, CH₂CH₃) .

Applications in Drug Discovery

Scaffold Optimization

Introducing substituents at the 4- and 5-positions of the benzoxazole ring modulates bioactivity:

  • Electron-Withdrawing Groups (-CF₃, -NO₂): Enhance antitumor activity by increasing DNA binding affinity.

  • Polar Groups (-OH, -NH₂): Improve solubility but may reduce blood-brain barrier penetration .

Case Study: Antifungal Derivatives

Replacing the oxazole oxygen with sulfur yields benzothiazoles, which show potent activity against Candida albicans (MIC = 6.25 µg/mL) . This suggests potential for structural hybridization to combat resistant fungal strains.

Computational Insights

While no DFT studies specifically on 2-(4-ethylphenyl)-benzooxazole exist, analyses of analogous 2-(2'-hydroxyphenyl)benzimidazoles reveal:

  • Excited-State Proton Transfer: Facilitates fluorescence quenching via twisted intramolecular charge-transfer (TICT) states .

  • HOMO-LUMO Gaps: ~4.2 eV, indicating suitability as a photosensitizer in photodynamic therapy .

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